molecular formula C7H10ClNO2 B14277386 3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one CAS No. 135005-70-8

3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one

Cat. No.: B14277386
CAS No.: 135005-70-8
M. Wt: 175.61 g/mol
InChI Key: AWUGZJGBKPFZCW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one is an organic compound that belongs to the class of oxazines This compound is characterized by the presence of a chloromethyl group attached to the oxazine ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-2-oxazolidinone with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazines, oxidized derivatives, and reduced forms of the original compound. These products can have varied applications depending on their chemical properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted derivatives, which can interact with biological targets such as enzymes and receptors . The specific pathways and molecular targets depend on the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one is unique due to the combination of the oxazine ring and the chloromethyl group

Properties

CAS No.

135005-70-8

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

5-(chloromethyl)-3,3-dimethyl-2H-1,4-oxazin-6-one

InChI

InChI=1S/C7H10ClNO2/c1-7(2)4-11-6(10)5(3-8)9-7/h3-4H2,1-2H3

InChI Key

AWUGZJGBKPFZCW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C(=N1)CCl)C

Origin of Product

United States

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